5-Bromo-2-(difluoromethyl)-3-methylpyridine
Description
5-Bromo-2-(difluoromethyl)-3-methylpyridine (C₇H₆BrF₂N) is a halogenated pyridine derivative characterized by a bromo substituent at the 5-position, a difluoromethyl group at the 2-position, and a methyl group at the 3-position . Its structural uniqueness lies in the combination of electron-withdrawing (Br, CF₂H) and electron-donating (CH₃) groups, which influence its reactivity and physicochemical properties. Key identifiers include:
- SMILES: CC1=CC(=CN=C1C(F)F)Br
- InChIKey: SAYQIHJISYNBEB-UHFFFAOYSA-N
- Molecular Weight: 222.04 g/mol
This compound is primarily utilized as a building block in agrochemical research, particularly in synthesizing crop protection agents . Its fluorine substituents enhance metabolic stability and bioavailability, aligning with trends in fluorine-containing pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethyl)-3-methylpyridine |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-5(8)3-11-6(4)7(9)10/h2-3,7H,1H3 |
InChI Key |
SAYQIHJISYNBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)-3-methylpyridine typically involves the bromination of 2-(difluoromethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of tubular reactors for diazotization reactions, followed by bromination, can improve the stability and yield of the final product . These methods are designed to be safe, energy-efficient, and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5-Bromo-2-(difluoromethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-methylpyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural analogs and their substituent-driven properties:
Key Observations :
- Fluorine Impact: The difluoromethyl group in the target compound improves lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like 5-bromo-2-methoxy-3-methylpyridine .
- Bulkier Substituents : Compounds with larger groups (e.g., diethoxymethyl) exhibit higher molar masses but reduced solubility, limiting their utility in aqueous reaction systems .
- Safety Profile : Substituents like methoxyethoxy (in 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine) correlate with higher toxicity risks (harmful by inhalation/skin contact) compared to fluorine-containing derivatives .
Physicochemical Properties and Reactivity
- Thermal Stability: Fluorinated pyridines generally exhibit higher thermal stability. For instance, this compound is stable under standard storage conditions (2–8°C), whereas analogs with morpholino or piperazinyl groups may require inert atmospheres for long-term stability .
- Reactivity : Bromine at the 5-position facilitates Suzuki-Miyaura cross-coupling reactions, a trait shared with analogs like 5-bromo-3-iodopyridin-2-yl trifluoromethanesulfonate .
Biological Activity
5-Bromo-2-(difluoromethyl)-3-methylpyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a bromine atom and a difluoromethyl group, which may influence its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C7H6BrF2N |
| Molecular Weight | 221.03 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not specified] |
The presence of the difluoromethyl group is significant as it can enhance lipophilicity and potentially improve the compound's ability to penetrate biological membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. For instance, related compounds have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Anti-Thrombolytic Activity
In a comparative study involving pyridine derivatives, certain compounds exhibited notable anti-thrombolytic activity. While specific data on this compound is limited, similar structures have shown promising results in inhibiting clot formation in human blood. For example, one study reported a compound with a similar structure demonstrating up to 41.32% lysis against clot formation, indicating potential for further investigation into the thrombolytic effects of this compound.
Biofilm Inhibition
Biofilm formation by bacteria represents a significant challenge in treating infections. Some pyridine derivatives have been evaluated for their ability to inhibit biofilm formation. The presence of halogen substituents, such as bromine and fluorine, may enhance this activity by affecting the electronic properties of the molecule. Compounds exhibiting more than 90% inhibition against biofilm formation were noted, suggesting that this compound could possess similar capabilities.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various pyridine derivatives and tested them against E. coli. The results indicated that compounds with difluoromethyl groups displayed enhanced antimicrobial activity compared to those lacking such substituents.
- Thrombolytic Activity Assessment : In another investigation, several pyridine derivatives were assessed for their anti-thrombolytic properties. The results showed that compounds with specific halogen substitutions had improved efficacy in inhibiting thrombus formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
